molecular formula C10H8BrF3N2O B7972649 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one

1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one

Cat. No.: B7972649
M. Wt: 309.08 g/mol
InChI Key: YQRHMMRTPPSTFW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted derivatives

    Common Reagents and Conditions: Typical reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, along with appropriate catalysts and temperature control.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and functionalized derivatives.

Scientific Research Applications

1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N2O/c11-8-2-1-6(5-7(8)10(12,13)14)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHMMRTPPSTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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